Laurylisothiuronium bromide
Overview
Description
Laurylisothiuronium bromide is a quaternary ammonium compound widely used in various fields, including medical, environmental, and industrial research. It is a cationic surfactant characterized by a long hydrophobic chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in a range of applications from detergents to antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Laurylisothiuronium bromide can be synthesized through the reaction of lauryl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction typically proceeds as follows:
- Lauryl chloride reacts with thiourea to form laurylisothiuronium chloride.
- The laurylisothiuronium chloride is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
- Mixing lauryl chloride and thiourea in a solvent such as ethanol.
- Heating the mixture to facilitate the reaction.
- Adding hydrobromic acid to convert the intermediate product to this compound.
- Purifying the final product through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Laurylisothiuronium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with this compound.
Oxidizing Agents: Strong oxidizing agents can oxidize the thiourea moiety.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Laurylisothiuronium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The primary mechanism of action of laurylisothiuronium bromide involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and cell lysis. This action is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, enhancing its efficacy.
Comparison with Similar Compounds
Laurylisothiuronium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length.
Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness: this compound is unique due to its specific combination of a long hydrophobic chain and a thiourea moiety, which imparts distinct surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial efficacy .
Properties
IUPAC Name |
dodecyl carbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERTJGZWKWNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188956 | |
Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-42-4 | |
Record name | Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3545-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudourea, 2-dodecyl-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurylisothiuronium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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